(R)-2-Amino-3-(1-formyl-1H-indol-3-yl)propanoic acid hydrochloride is a significant compound in the field of medicinal chemistry, particularly due to its structural similarity to tryptophan, an essential amino acid. This compound, also referred to as N'-formyl-L-tryptophan hydrochloride, has garnered attention for its potential biological activities and applications in various scientific research areas.
This compound is classified under amino acids and derivatives, specifically as a formylated derivative of tryptophan. It can be sourced from several chemical suppliers and is often utilized in biochemical studies due to its unique properties.
The synthesis of (R)-2-Amino-3-(1-formyl-1H-indol-3-yl)propanoic acid hydrochloride typically involves the following steps:
This multi-step synthesis requires careful monitoring of reaction conditions, including temperature and pH, to ensure high yield and purity of the final product.
(R)-2-Amino-3-(1-formyl-1H-indol-3-yl)propanoic acid hydrochloride participates in various chemical reactions due to its functional groups:
These reactions are crucial for exploring the compound's potential biological activities.
The mechanism of action for (R)-2-Amino-3-(1-formyl-1H-indol-3-yl)propanoic acid hydrochloride primarily involves its interaction with biological targets that are similar to those affected by tryptophan derivatives:
Quantitative data on its efficacy and potency are still under investigation but suggest promising avenues for research.
The physical properties of (R)-2-Amino-3-(1-formyl-1H-indol-3-yl)propanoic acid hydrochloride include:
Chemical properties include:
Relevant analytical techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are often employed for characterization.
(R)-2-Amino-3-(1-formyl-1H-indol-3-yl)propanoic acid hydrochloride finds applications in several scientific domains:
The ongoing research into this compound continues to reveal new potential applications across various fields, particularly in pharmacology and biochemistry.
Molecular formula: C₁₂H₁₂N₂O₃·HCl (free base: C₁₂H₁₂N₂O₃).
Table 2: Molecular and Stereochemical Data
| Property | Value |
|---|---|
| Molecular formula (salt) | C₁₂H₁₃ClN₂O₃ |
| Molar mass (salt) | 305.15 g/mol |
| Chiral centers | 1 (C2) |
| Absolute configuration | (R) |
| Canonical SMILES | Cl.CC@HC(=O)O.C1=CN(C2=CC=CC=C21)C=O |
X-ray diffraction reveals monoclinic crystals (space group P2₁). Key parameters:
Table 3: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁ |
| Unit cell volume | 560.7 ų |
| Hydrogen bonds | N–H⋯O (2.87 Å), O–H⋯Cl⁻ (3.02 Å) |
| Decomposition temp. | 218–220°C |
NMR (D₂O, 600 MHz):
Table 4: Key Spectroscopic Assignments
| Technique | Signal | Assignment |
|---|---|---|
| ¹H NMR | δ 8.42 (s) | Nᵢ–CHO |
| ¹³C NMR | δ 162.1 | Nᵢ–C=O |
| IR | 1690 cm⁻¹ | Formyl C=O stretch |
| MS (ESI+) | m/z 269.1 | [C₁₂H₁₃N₂O₃]⁺ |
CAS No.: 2134602-45-0
CAS No.: 119509-26-1
CAS No.: 14836-73-8
CAS No.: 32157-29-2
CAS No.: 467-14-1